molecular formula C7H5ClF3NO3S B3049775 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride CAS No. 219715-41-0

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

Cat. No. B3049775
M. Wt: 275.63 g/mol
InChI Key: DMKFWTCEKLNOKK-UHFFFAOYSA-N
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Description

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClF3NO3S . It has a molecular weight of 275.63 g/mol . The IUPAC name for this compound is 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring with a methoxy group at the 2nd position, a trifluoromethyl group at the 4th position, and a sulfonyl chloride group at the 3rd position . The exact structure can be obtained from databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 64.6 Ų and contains 16 heavy atoms . It is soluble in methanol, ethanol, and acetone . The compound is a pale tan solid and is expected to be stable under normal conditions .

Scientific Research Applications

Synthesis and Properties of Fluorinated Polyamides

A study by Liu et al. (2013) explored the synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties. These polymers were found to be amorphous, soluble in various organic solvents, and capable of forming transparent, flexible films with high tensile strength and moduli. They also exhibited low dielectric constants, low moisture absorption, and high thermal stability, making them potentially useful in various industrial applications (Liu et al., 2013).

Synthesis of Push-Pull Alkenes

Shizheng et al. (1998) reported the synthesis of new push-pull alkenes, including β-ethoxy vinyl trifluoromethyl sulfone, from trifluoromethanesulfonyl chloride. The research suggests potential applications in organic synthesis and material science, particularly in the development of novel organic compounds (Shizheng et al., 1998).

Synthesis of 4-(Trifluoromethyl)pyrrolidines

Markitanov et al. (2016) synthesized new 4-(trifluoromethyl)pyrrolidines with various substituents, which could have implications in pharmaceutical research and material science. This synthesis demonstrates the versatility of trifluoromethyl compounds in the generation of new chemical structures (Markitanov et al., 2016).

Application in Ionic Liquid Catalysts

The study by Moosavi-Zare et al. (2013) discusses the synthesis and characterization of sulfonic acid functionalized pyridinium chloride, a novel ionic liquid. It was used as an efficient catalyst for various organic synthesis reactions, demonstrating the potential of 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride derivatives in catalysis and green chemistry (Moosavi-Zare et al., 2013).

Synthesis of αβ-Unsaturated Ketones

Cookson and Parsons (1978) investigated the synthesis of αβ-unsaturated ketones using methods that involve pyridine derivatives, highlighting the role of such compounds in the synthesis of complex organic molecules (Cookson & Parsons, 1978).

properties

IUPAC Name

2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO3S/c1-15-6-5(16(8,13)14)4(2-3-12-6)7(9,10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKFWTCEKLNOKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893288
Record name 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride

CAS RN

219715-41-0
Record name 2-Methoxy-4-(trifluoromethyl)-3-pyridinesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219715-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219715410
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinesulfonyl chloride, 2-methoxy-4-(trifluoromethyl)-
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Record name 2-Methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TC Johnson, RK Mann, PR Schmitzer… - Bioactive heterocyclic …, 2012 - Wiley Online Library
The triazolopyrimidine herbicides are an important subclass of herbicides that inhibit the enzyme acetohydroxyacid synthase (AHAS) and provide a wide array of control against …
Number of citations: 13 onlinelibrary.wiley.com

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